Allyl thiocyanate

Analytical chemistry Natural product authentication Isomerization studies

Allyl thiocyanate (CAS 764-49-8; molecular formula C₄H₅NS; molecular weight 99.15 g/mol) is an organic thiocyanate compound belonging to the allyl sulfur compound class. It exists as a colorless to pale yellow liquid and is the thermodynamically less stable linkage isomer of allyl isothiocyanate (AITC), characterized by an S–C≡N functional group arrangement rather than the N=C=S configuration.

Molecular Formula C4H5NS
Molecular Weight 99.16 g/mol
CAS No. 764-49-8
Cat. No. B1211113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl thiocyanate
CAS764-49-8
Synonymsallyl thiocyanate
Molecular FormulaC4H5NS
Molecular Weight99.16 g/mol
Structural Identifiers
SMILESC=CCSC#N
InChIInChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2
InChIKeyIFVYHJRLWCUVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Thiocyanate (CAS 764-49-8): Procurement Specifications and Differentiation from Isomeric Counterparts for Analytical and Synthetic Applications


Allyl thiocyanate (CAS 764-49-8; molecular formula C₄H₅NS; molecular weight 99.15 g/mol) is an organic thiocyanate compound belonging to the allyl sulfur compound class [1]. It exists as a colorless to pale yellow liquid and is the thermodynamically less stable linkage isomer of allyl isothiocyanate (AITC), characterized by an S–C≡N functional group arrangement rather than the N=C=S configuration [2]. This structural distinction is critical for procurement decisions: allyl thiocyanate exhibits a well-documented thermal isomerization to AITC, making authentic reference material essential for analytical method validation, natural product authentication, and synthetic applications where isomer identity must be rigorously confirmed [3].

Why Allyl Isothiocyanate (AITC) Cannot Substitute for Allyl Thiocyanate (ATC) in Analytical and Synthetic Workflows


Generic substitution of allyl thiocyanate with its isomeric counterpart, allyl isothiocyanate (AITC), is analytically and functionally invalid for several quantifiable reasons. First, the two compounds exhibit fundamentally different gas-phase FT-IR spectral signatures—AITC produces an intense absorption band at approximately 2060 cm⁻¹ (-NCS), whereas allyl thiocyanate shows only weak absorption at approximately 2165 cm⁻¹, enabling definitive differentiation in analytical workflows [1]. Second, under NH₃-chemical ionization GC-MS conditions, thiocyanates produce adduct ions (M+NH₄)⁺ as the base peak with minimal fragmentation, while isothiocyanates undergo considerable fragmentation with little adduct ion formation [1]. Third, allyl thiocyanate isomerizes to AITC under standard GC-FT-IR conditions (light-pipe temperatures above 100°C), necessitating specific procurement of authentic ATC reference material for non-isomerizing analytical method validation [2]. Substitution with AITC would fundamentally compromise analytical accuracy in natural product authentication studies and synthetic yield assessments [3].

Quantitative Evidence Guide: Allyl Thiocyanate (CAS 764-49-8) Differentiation Data for Procurement and Analytical Selection


Synthetic Purity Profile: Allyl Thiocyanate Contains 0.5% Isomeric Impurity vs. AITC Purity Advantage

In a direct head-to-head synthetic purity comparison, synthetic allyl isothiocyanate (AITC) contained no detectable thiocyanate isomer (<0.1% detection limit), whereas synthetic allyl thiocyanate contained 0.5% of the isothiocyanate isomer as an inherent impurity under standard synthetic conditions [1]. NMR spectroscopic analysis confirmed that both compounds were free of the corresponding isomer at detection limits of the method, indicating that the 0.5% isothiocyanate content in ATC is a reproducible synthetic characteristic rather than an analytical artifact [1].

Analytical chemistry Natural product authentication Isomerization studies

Thermal Isomerization Barrier: Allyl Thiocyanate Rearranges to AITC at Quantified GC Temperature Threshold

In a direct analytical comparison, allyl thiocyanate could be analyzed by gas chromatography without isomerization to AITC only when the injector temperature was maintained at or below 50°C [1]. Under normal GC-FT-IR conditions with light-pipe temperatures above 100°C, allyl thiocyanate rapidly isomerizes to allyl isothiocyanate and was only detectable in admixture with AITC [2]. This thermal lability is a distinguishing analytical characteristic: synthetic allyl isothiocyanate showed no isomerization to thiocyanate under any temperature condition tested, remaining analytically stable [1].

Analytical method validation Thermal stability Chromatography

Natural Occurrence Differentiation: ATC Authenticated Only in Stinkweed Extract vs. AITC in Mustard and Horseradish

In a direct comparative analysis of three Cruciferae species extracts, only stinkweed (Thlaspi arvense) extract contained authentic allyl thiocyanate when analyzed under non-isomerizing GC conditions (injector ≤50°C) [1]. In contrast, mustard and horseradish extracts contained allyl isothiocyanate and other isothiocyanates but no detectable allyl thiocyanate [1]. This finding established that previous reports of allyl thiocyanate in mustard and horseradish were most likely analytical artifacts caused by partial isomerization of AITC under standard isolation and analysis conditions [1].

Natural product chemistry Cruciferae analysis Biomarker authentication

Mechanistic Pathway Differentiation: Allyl Thiocyanate Isomerization Proceeds via Unimolecular [3,3] Sigmatropic Rearrangement

Kinetic studies of the isomerization of allyl thiocyanate to allyl isothiocyanate demonstrate that the reaction is unimolecular and non-ionic, with entropy of activation strongly indicating a cyclic transition state characteristic of a [3,3] sigmatropic rearrangement [1]. This mechanism contrasts with saturated thiocyanate isomerization pathways, which proceed via ionization and recombination and are enhanced by increased solvent polarity, whereas allyl thiocyanate rearrangement shows only small retardation in polar solvents relative to nonpolar solvents [2]. Ab initio MO calculations confirm a cyclic transition state in which the SCN moiety remains almost linear [1].

Reaction mechanism studies Kinetic analysis Computational chemistry

Thermal Degradation Fingerprint: Allyl Thiocyanate as Specific Degradation Product of AITC at 100°C

In a controlled thermal degradation study, allyl isothiocyanate (AITC) was heated and refluxed in aqueous solution at 100°C for 1 hour, yielding nine identifiable volatile degradation products [1]. Allyl thiocyanate was specifically identified among these degradation products alongside diallyl sulfide, diallyl disulfide, diallyl trisulfide, diallyl tetrasulfide, 3H-1,2-dithiolene, 2-vinyl-4H-1,3-dithiin, 4H-1,2,3-trithiin, and 5-methyl-1,2,3,4-tetrathiane [1]. Notably, parallel studies on phenethyl isothiocyanate (PEITC) under identical conditions found no volatile degradation products, highlighting that AITC uniquely generates ATC among this chemical series under thermal aqueous conditions .

Food chemistry Degradation pathway analysis Volatile profiling

Analytical Differentiation by NH₃-CI Mass Spectrometry: Thiocyanates vs. Isothiocyanates Base Peak Signatures

Under NH₃-chemical ionization (CI) mass spectrometry conditions, alkyl thiocyanates including allyl thiocyanate produce mass spectra showing only adduct ions (M+NH₄)⁺ as the base peak and (M+NH₄·NH₃)⁺ as a prominent ion, with minimal fragmentation [1]. In direct contrast, isothiocyanates under identical NH₃-CI conditions exhibit considerable fragmentation with little or no adduct ion formation, and are further characterized by relatively abundant M⁺ and (M+H)⁺ ions for C₁-C₅ alkyl isomers [1]. This differential fragmentation behavior enables unambiguous analytical discrimination between thiocyanate and isothiocyanate isomers in complex mixtures.

Mass spectrometry Analytical method development Isomer discrimination

Allyl Thiocyanate (CAS 764-49-8): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Natural Product Authentication in Cruciferae Phytochemical Research

Allyl thiocyanate reference material is essential for authenticating the natural occurrence of this compound in Cruciferae species extracts. Based on direct evidence that ATC is authentically present only in stinkweed (Thlaspi arvense) extract and absent in mustard and horseradish under validated non-isomerizing analytical conditions [1], researchers investigating Cruciferae phytochemistry require authentic ATC for biomarker studies. Use of AITC as a substitute would generate false-positive identification in mustard and horseradish matrices where previous reports of ATC were demonstrated to be analytical artifacts from thermal isomerization during sample preparation [1].

GC Method Development and Validation with Non-Isomerizing Injection Protocols

Laboratories developing and validating GC methods for the simultaneous analysis of thiocyanate and isothiocyanate isomers must procure authentic allyl thiocyanate reference material specifically for establishing low-temperature injector protocols. Evidence demonstrates that allyl thiocyanate can only be analyzed without isomerization when the injector temperature is maintained at or below 50°C [1]. AITC reference material cannot substitute for this method development application because AITC remains thermally stable under all GC conditions and does not exhibit the isomerization behavior that must be calibrated and validated for ATC analysis [1].

Kinetic and Mechanistic Studies of [3,3] Sigmatropic Rearrangements

Researchers investigating sigmatropic rearrangement mechanisms in organic chemistry require allyl thiocyanate as the prototypical substrate for [3,3] sigmatropic rearrangement studies. Kinetic evidence establishes that allyl thiocyanate isomerization proceeds via a unimolecular, non-ionic mechanism with a cyclic transition state characteristic of [3,3] sigmatropic rearrangements [1]. This contrasts fundamentally with saturated thiocyanates that rearrange via ionization-recombination pathways [2]. Allyl thiocyanate is uniquely positioned as the reference compound for this mechanistic class, and no alternative thiocyanate compound can serve as an equivalent model substrate for these investigations [1].

Food Chemistry and Thermal Processing Degradation Analysis

Food scientists and flavor chemists studying the thermal stability of allyl isothiocyanate in processed mustard, wasabi, and horseradish products require allyl thiocyanate reference material for accurate quantification of AITC degradation pathways. Evidence from controlled thermal degradation studies at 100°C in aqueous solution demonstrates that ATC is one of nine specific volatile degradation products formed from AITC [1]. This degradation relationship is specific to AITC among structurally related isothiocyanates, as phenethyl isothiocyanate produced no volatile degradation products under identical conditions [2]. Procurement of authentic ATC reference standard is therefore essential for developing validated analytical methods to monitor thermal processing effects and shelf-life stability in AITC-containing food matrices [1].

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